molecular formula C10H10O3S B8542055 2-Acetylthio-3-methylbenzoic acid

2-Acetylthio-3-methylbenzoic acid

Cat. No.: B8542055
M. Wt: 210.25 g/mol
InChI Key: PLEMDSWCUWXTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthio-3-methylbenzoic acid is a benzoic acid derivative featuring a thioacetyl (-SAc) group at position 2 and a methyl (-CH₃) group at position 3. Thioesters like the acetylthio group are known for their reactivity and role in biochemical processes, such as enzyme inhibition and metabolic intermediates. The methyl group at position 3 may influence steric and electronic effects, modulating acidity, solubility, and biological activity.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-acetylsulfanyl-3-methylbenzoic acid

InChI

InChI=1S/C10H10O3S/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)

InChI Key

PLEMDSWCUWXTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)SC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Thioester vs. Ester

2-Acetylbenzoic acid (CAS 577-56-0) serves as a key analog, differing by an ester (-OAc) instead of a thioester (-SAc) at position 2 .

  • Molecular Weight : The thioester increases molecular weight (210.25 g/mol vs. 164.16 g/mol for 2-acetylbenzoic acid).
  • Applications : 2-Acetylbenzoic acid is used in organic synthesis; the thioester variant may exhibit unique reactivity in pharmaceutical intermediates.

Positional Isomers: Substituent Effects

3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) shares substituents at positions 2 and 3 but replaces -SAc with -OH .

  • Acidity : The electron-withdrawing -SAc group in the target compound likely lowers pKa compared to the electron-donating -OH in the isomer.
  • Solubility : The hydroxyl group enhances aqueous solubility via hydrogen bonding, whereas the thioester may favor lipid solubility.

Sulfur-Containing Derivatives

a. 2-[(3-Methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid (CAS 175203-98-2)

This compound features a fused benzo[b]thiophene ring linked via a carbonyl group .

  • Molecular Weight : Higher (296.34 g/mol) due to the aromatic thiophene system.
  • Melting Point : 181°C, suggesting increased rigidity from the planar thiophene ring.
b. 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2)

This analog includes a thienyl amide group at position 3 .

  • Stability : Amides resist hydrolysis better than thioesters, favoring prolonged bioactivity.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-Acetylthio-3-methylbenzoic acid* N/A C₁₀H₁₀O₃S 210.25 -SAc (C2), -CH₃ (C3) Hypothetical: Drug intermediate
2-Acetylbenzoic acid 577-56-0 C₉H₈O₃ 164.16 -OAc (C2) Organic synthesis
3-Hydroxy-2-methylbenzoic acid 603-80-5 C₈H₈O₃ 152.15 -OH (C3), -CH₃ (C2) Pharmaceutical intermediate
2-[(3-Methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid 175203-98-2 C₁₇H₁₂O₃S 296.34 Benzo[b]thiophene (C2) High melting point (181°C)
4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid 903746-53-2 C₁₄H₁₃NO₃S 275.32 Thienyl amide (C3) Bioactive research compound

*Hypothetical data inferred from analogs.

Research Findings and Implications

  • Antimicrobial Potential: Benzisothiazolone derivatives (e.g., ) exhibit antibacterial and antifungal activity, suggesting that the thioacetyl group in the target compound could confer similar properties with modified pharmacokinetics .
  • Synthetic Utility: Thioesters are intermediates in organocatalysis and drug design. The reactivity of 2-acetylthio-3-methylbenzoic acid may enable novel synthetic pathways compared to its ester analog .
  • Structure-Activity Relationships : Substituent position and electronic effects (e.g., -SAc vs. -OH or -OAc) critically influence bioactivity and physicochemical properties, as seen in comparisons with positional isomers .

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